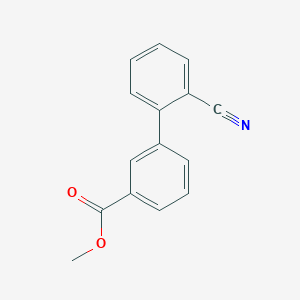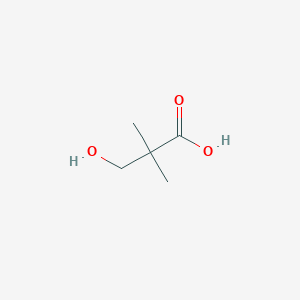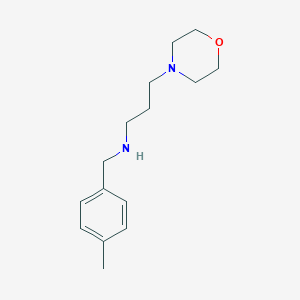
10-Hydroxy-10-phenyl-9(10H)-anthracenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-10-phenyl-9(10H)-anthracenone, also known as 9(10H)-anthracenone, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 10-Hydroxy-10-phenyl-9(10H)-anthracenone depend on the specific application and experimental conditions. In general, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Other potential effects include the modulation of gene expression, the inhibition of enzyme activity, and the disruption of cellular membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 10-Hydroxy-10-phenyl-9(10H)-anthracenone for lab experiments is its versatility. It can be used in a wide range of applications, from basic research to drug development. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is its dependence on light for activation, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 10-Hydroxy-10-phenyl-9(10H)-anthracenone. Some possible areas of focus include the development of new synthetic methods, the optimization of existing applications, and the exploration of new applications in areas such as materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of 10-Hydroxy-10-phenyl-9(10H)-anthracenone can be achieved through several methods, including the Friedel-Crafts acylation of anthracene with benzoyl chloride, the reaction of anthracene with phenyl magnesium bromide followed by oxidation, and the reaction of anthracene with phenylacetic acid followed by cyclization. Each of these methods has its advantages and limitations, and the choice of method depends on the desired yield, purity, and properties of the final product.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-10-phenyl-9(10H)-anthracenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other organic compounds. Its unique chemical properties make it a valuable tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Eigenschaften
CAS-Nummer |
5146-30-5 |
|---|---|
Produktname |
10-Hydroxy-10-phenyl-9(10H)-anthracenone |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
10-hydroxy-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H |
InChI-Schlüssel |
GPYIJEJINDRVKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Andere CAS-Nummern |
5146-30-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
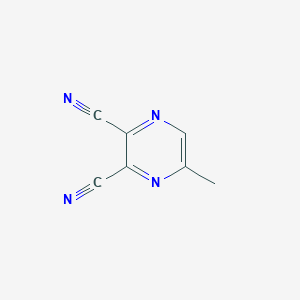
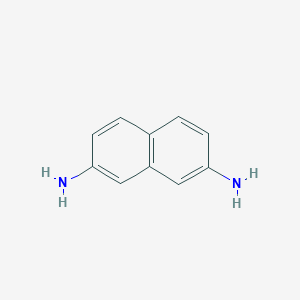
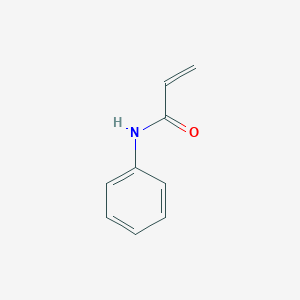
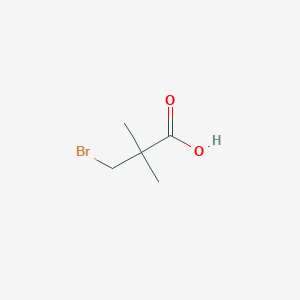
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

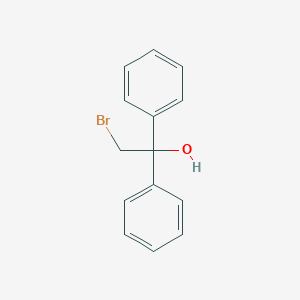
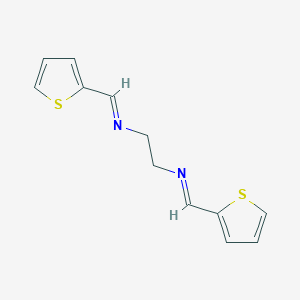
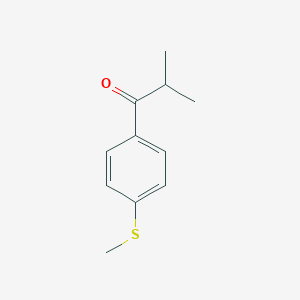
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
